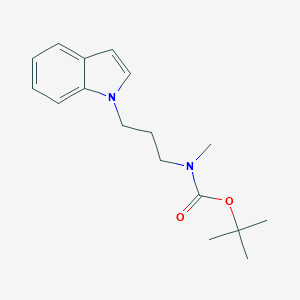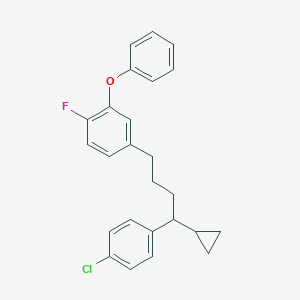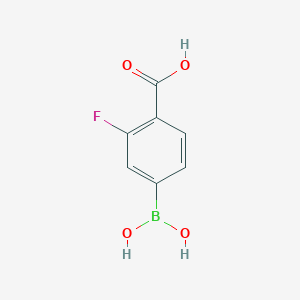
4-羧基-3-氟苯基硼酸
描述
环己酰亚胺,也称为那拉霉素A,是由细菌链霉菌灰色链霉菌产生的天然杀真菌剂。它是一种众所周知的真核生物蛋白质合成的抑制剂。环己酰亚胺广泛用于生物医学研究,以抑制体外研究的真核细胞中的蛋白质合成。 它价格低廉,起效快,而且可以通过简单地将其从培养基中移除而使作用可逆 .
科学研究应用
环己酰亚胺具有广泛的科学研究应用,包括:
化学: 用作研究真核细胞中蛋白质合成及其抑制的工具。
生物学: 用于实验以了解蛋白质合成和降解机制。
医学: 用于研究蛋白质合成抑制对各种疾病和状况的影响。
作用机制
环己酰亚胺通过干扰蛋白质合成的转运步骤发挥作用。它与60S核糖体亚基的E位点结合,并抑制转移RNA和信使RNA相对于核糖体的移动。 这种阻断阻止了多肽链的延伸,有效地阻止了真核细胞中的蛋白质合成 .
生化分析
Biochemical Properties
4-Carboxy-3-fluorophenylboronic acid has been used as a reagent in the discovery of novel azaindole-based series as potent AXL kinase inhibitors This suggests that it may interact with enzymes and proteins involved in kinase signaling pathways
Cellular Effects
In the context of cellular effects, 4-Carboxy-3-fluorophenylboronic acid has been used in the synthesis of glucose-responsive insulin delivery systems . It has been shown to have low cytotoxicity, good hemocompatibility, and no tissue reaction
Molecular Mechanism
It is known that boronic acids can form reversible covalent complexes with diols, a property that is often exploited in the design of glucose-responsive systems
Temporal Effects in Laboratory Settings
It has been used in the synthesis of glucose-responsive insulin delivery systems, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .
准备方法
环己酰亚胺通常通过涉及链霉菌灰色链霉菌的发酵过程生产。将细菌培养在合适的培养基中,然后从培养液中提取和纯化环己酰亚胺。 合成路线涉及链霉菌灰色链霉菌的发酵,然后进行提取和纯化步骤以分离环己酰亚胺 .
化学反应分析
环己酰亚胺会发生各种化学反应,包括:
氧化: 环己酰亚胺在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以将环己酰亚胺转化为其还原形式。
取代: 环己酰亚胺可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
环己酰亚胺在快速且可逆地抑制真核细胞中的蛋白质合成方面具有独特性。类似的化合物包括:
氯霉素: 另一种蛋白质合成抑制剂,但它作用于原核细胞的50S核糖体亚基。
嘌呤霉素: 通过在翻译过程中引起过早链终止来抑制蛋白质合成。
茴香霉素: 通过与60S核糖体亚基结合来抑制蛋白质合成,类似于环己酰亚胺,但具有不同的结合特征。
属性
IUPAC Name |
4-borono-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWJVSOQOMYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376807 | |
| Record name | 4-Carboxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120153-08-4 | |
| Record name | 4-Borono-2-fluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120153084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxy-3-fluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxy-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Borono-2-fluorobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT2PH75ZYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Carboxy-3-fluorophenylboronic acid interact with glucose and what are the downstream effects?
A1: 4-Carboxy-3-fluorophenylboronic acid (FPBA) reversibly binds to glucose through its boronic acid moiety, forming a cyclic ester. [, , , , , , , ] This binding event triggers a change in the physicochemical properties of FPBA-containing materials. For example, it can lead to a shift in the material's charge from neutral to negative, increase its hydrophilicity, or induce disassembly of self-assembled structures. [, , , ] These changes can be harnessed for glucose-responsive drug release.
Q2: What is the impact of the fluorine atom in 4-Carboxy-3-fluorophenylboronic acid compared to the non-fluorinated analog?
A2: The fluorine atom in FPBA increases its acidity compared to 4-carboxyphenylboronic acid (PBA). [, ] This results in a lower pKa value for FPBA, enabling it to bind glucose more effectively at physiological pH. [] Consequently, FPBA-based systems often exhibit enhanced glucose sensitivity and responsiveness compared to PBA-based counterparts. [, ]
Q3: What are some examples of how 4-Carboxy-3-fluorophenylboronic acid has been incorporated into glucose-responsive drug delivery systems?
A3: FPBA has been incorporated into various drug delivery systems, including:
- Polyplex micelles: FPBA-modified polyplex micelles have been developed for both gene [, ] and peptide delivery. [] These micelles exhibit glucose-responsive changes in their core crosslinking, leading to controlled release of the therapeutic payload.
- Nanoparticles: FPBA-modified nanoparticles have been designed for insulin delivery. [, , ] The nanoparticles release insulin in response to elevated glucose levels, mimicking the function of pancreatic beta cells.
- Microneedles: Biodegradable microneedles encapsulating FPBA-modified particles have been explored for transdermal insulin delivery. [] These microneedles offer a minimally invasive approach for glucose-responsive insulin administration.
Q4: What are the potential advantages of using 4-Carboxy-3-fluorophenylboronic acid in glucose-responsive drug delivery systems?
A4: FPBA offers several advantages for glucose-responsive drug delivery, including:
- Biocompatibility: FPBA-modified materials have demonstrated good biocompatibility in several studies. [, , ]
- Tunable Responsiveness: The glucose sensitivity and response kinetics of FPBA-based systems can be fine-tuned by adjusting factors like the degree of FPBA modification and the overall material composition. [, , ]
- Versatility: FPBA can be conjugated to various polymers, lipids, and nanoparticles, enabling the development of diverse glucose-responsive drug delivery platforms. [, , , , , ]
Q5: What are the limitations or challenges associated with using 4-Carboxy-3-fluorophenylboronic acid in drug delivery systems?
A5: Some challenges associated with using FPBA include:
- Long-term stability: The long-term stability of FPBA-modified materials and their potential for degradation in vivo requires further investigation. []
- Immunogenicity: The potential immunogenicity of FPBA-containing systems, particularly with repeated administration, needs to be carefully assessed. []
Q6: What are the future directions for research on 4-Carboxy-3-fluorophenylboronic acid in drug delivery?
A6: Future research could focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


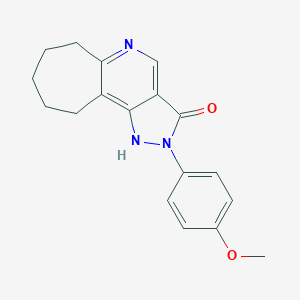
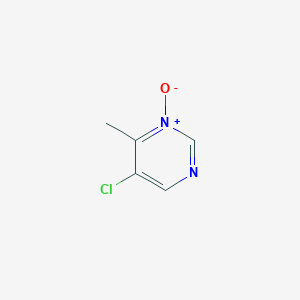

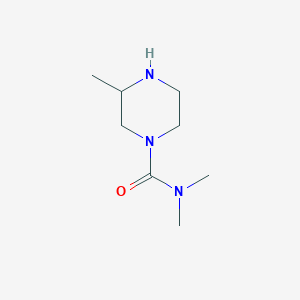



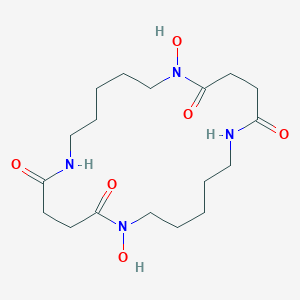
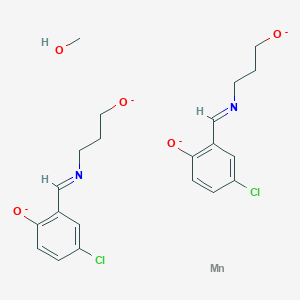
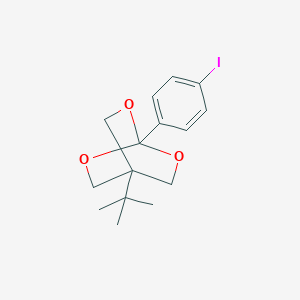
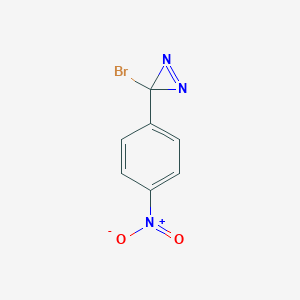
![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)
